N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
The compound N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a synthetic molecule featuring:
- A 4-phenylpiperazin-1-yl group, a common pharmacophore in central nervous system (CNS)-targeting agents due to its affinity for neurotransmitter receptors.
- A 3-methoxybenzyl substituent, which may enhance lipophilicity and influence blood-brain barrier penetration.
- An ethanediamide linker, providing structural flexibility and hydrogen-bonding capabilities.
Its design aligns with trends in neuroactive compound development, where piperazine and arylalkyl groups are frequently employed .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-33-22-10-5-7-20(17-22)18-27-25(31)26(32)28-19-23(24-11-6-16-34-24)30-14-12-29(13-15-30)21-8-3-2-4-9-21/h2-11,16-17,23H,12-15,18-19H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBHBXLVKVEKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a furan ring, a phenylpiperazine moiety, and an ethanediamide functional group. The structural complexity suggests diverse interactions with biological targets, particularly in the central nervous system.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 410.5 g/mol |
| Chemical Structure | Chemical Structure |
While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest several potential pathways:
- Serotonin Receptor Modulation : The structural components indicate possible interactions with serotonin receptors, which are crucial in mood regulation and anxiety disorders.
- Adenosine Receptors : Similar compounds have shown antagonistic effects on A2A adenosine receptors, relevant in neurodegenerative diseases.
- Acetylcholinesterase Inhibition : The compound may exhibit inhibitory activity against acetylcholinesterase, making it a candidate for Alzheimer's disease treatment.
Biological Activity Studies
Research has indicated that the compound may influence neurotransmitter systems, particularly those related to mood and anxiety regulation. However, comprehensive studies detailing its biological activity remain limited.
Case Studies
- Neurotransmitter Interaction : A study highlighted the potential of compounds with similar structures to modulate neurotransmitter levels in animal models, suggesting that this compound could have similar effects.
- Antimicrobial Activity : Although not directly studied for this specific compound, related furan derivatives have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the furan and piperazine moieties can significantly impact biological activity. For instance:
- Furan Ring : Variations in substituents on the furan ring can enhance or diminish receptor affinity.
- Piperazine Moiety : Alterations in the piperazine structure have been shown to affect potency against specific targets such as serotonin receptors.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:
Comparison with Similar Compounds
Comparison with Fluorophenyl-Pyridinylmethyl Analog
A closely related compound, N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-[(pyridin-2-yl)methyl]ethanediamide (ChemSpider ID: 877632-36-5), differs in two key aspects:
Piperazine Substituent : The 4-fluorophenyl group replaces the phenyl group, introducing electronegativity that could enhance receptor binding via halogen interactions.
Aromatic Group : A pyridinylmethyl group substitutes the 3-methoxybenzyl, altering electronic properties and solubility.
The fluorinated analog may exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation .
Comparison with W-18, W-15, and Fentanyl
W-18 and W-15 are sulfonamide-based piperidinyl compounds structurally distinct from the target compound but share a phenylethyl-piperidine backbone with fentanyl (a synthetic opioid) .
- Pharmacological Implications :
- W-18/W-15’s sulfonamide linker and nitro groups confer high potency but raise toxicity concerns.
- The target compound’s ethanediamide linker may reduce off-target effects compared to sulfonamides.
- Piperazine vs. Piperidine: Piperazine’s additional nitrogen could alter receptor selectivity (e.g., serotonin vs. opioid receptors) .
Comparison with Azetidinone-Phenylpiperazine Derivatives
Azetidinone derivatives (e.g., N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide) feature a four-membered β-lactam ring (azetidinone), contrasting with the ethanediamide linker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
